molecular formula C18H21ClN4O6 B13492693 N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

Cat. No.: B13492693
M. Wt: 424.8 g/mol
InChI Key: LXGUPZFPGFZZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride (CAS: 2703774-65-4) is a structurally complex molecule with a molecular formula of C₁₈H₂₁ClN₄O₆ and a molecular weight of 424.8 g/mol . The compound features a 2,6-dioxopiperidin-3-yl moiety fused to a 1,3-dioxo-isoindole core, which is linked via an ether-oxygen bridge to an acetamide group substituted with a 3-aminopropyl chain. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C18H21ClN4O6

Molecular Weight

424.8 g/mol

IUPAC Name

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide;hydrochloride

InChI

InChI=1S/C18H20N4O6.ClH/c19-6-1-7-20-15(24)9-28-10-2-3-11-12(8-10)18(27)22(17(11)26)13-4-5-14(23)21-16(13)25;/h2-3,8,13H,1,4-7,9,19H2,(H,20,24)(H,21,23,25);1H

InChI Key

LXGUPZFPGFZZCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)NCCCN.Cl

Origin of Product

United States

Biological Activity

N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a synthetic compound notable for its complex molecular structure and potential therapeutic applications. Its molecular formula is C18H21ClN4O6C_{18}H_{21}ClN_{4}O_{6} with a molecular weight of approximately 424.8 g/mol . The compound features a piperidine moiety and an isoindole derivative, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory properties : The compound has been shown to reduce the concentration of tumor necrosis factor-alpha (TNF-α), which is implicated in numerous inflammatory diseases .
  • Antitumor activity : Similar compounds have demonstrated efficacy against cancer cell lines, indicating potential use in oncology .

Research Findings

Research into this compound has revealed several key findings:

  • Inhibition of TNF-α Production : Studies indicate that derivatives of this compound can significantly lower TNF-α levels in vitro, which may contribute to their anti-inflammatory effects .
  • Cell Viability Assays : In vitro assays have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting a mechanism for its antitumor activity .
  • Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles in animal models, although further toxicological evaluations are necessary to determine safety and efficacy in humans .

Case Studies

Several case studies have explored the effects of compounds similar to this compound:

StudyFindings
Tracey et al. (1987)Demonstrated that TNF-α plays a crucial role in septic shock; compounds reducing TNF levels could mitigate this condition .
Dezube et al. (1990)Explored the role of TNF in cachexia; highlighted the potential for TNF inhibitors in treatment .
Millar et al. (1989)Investigated the effects of TNF on adult respiratory distress syndrome; compounds targeting TNF could be beneficial .

Comparison with Similar Compounds

Table 1: Key Molecular Features of Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 2703774-65-4 C₁₈H₂₁ClN₄O₆ 424.8 3-aminopropyl, dioxopiperidin, isoindole-dione
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride 1215480-59-3 C₂₂H₂₂Cl₂N₄O₃S 493.4 Chlorobenzo[d]thiazol, dimethylaminopropyl, dioxoisoindoline
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide 2694722-76-2 C₁₅H₁₄ClN₃O₄ 335.74 Chloroacetamide, dioxopiperidin, isoindole-one

Key Observations:

Substituent Diversity: The target compound’s 3-aminopropyl group contrasts with the dimethylaminopropyl and chlorobenzo[d]thiazol groups in the analog from , which may influence receptor-binding specificity and metabolic stability .

Molecular Weight : The target compound (424.8 g/mol) falls between the lighter chloroacetamide analog (335.74 g/mol) and the heavier benzo[d]thiazol-containing compound (493.4 g/mol), suggesting intermediate pharmacokinetic properties .

Analytical and Purity Data

  • Chlorobenzo[d]thiazol Analog: No purity data available, but its synthesis likely follows rigorous purification steps (e.g., column chromatography) as in .

Preparation Methods

Formation of the Isoindole-1,3-dione Derivative

Starting Material: A substituted phthalic anhydride or a suitable isoindole precursor.

Method:

  • The initial step involves the condensation of a phthalic anhydride derivative with an amino compound, such as 3-aminopiperidine-2,6-dione, under controlled conditions.
  • As per recent patents, the reaction occurs in ethyl acetate at temperatures between 45°C and 55°C, with trifluoroacetic acid as a catalyst or acid promoter, for approximately 6 hours (see,).

Reaction Conditions:

Parameter Value
Solvent Ethyl acetate
Temperature 45°C – 55°C
Catalyst Trifluoroacetic acid
Time 6 hours

This step yields a 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione core.

Attachment of the 3-Aminopropyl Group

Method:

  • The amino group of the intermediate is reacted with an appropriate 3-bromopropyl or 3-aminopropyl derivative, often via nucleophilic substitution.
  • Alternatively, direct amination using 3-aminopropylamine can be employed, with conditions optimized to prevent over-alkylation.

Reaction Conditions:

Parameter Value
Reagent 3-Aminopropylamine or 3-bromopropane derivative
Solvent Dimethylformamide (DMF) or similar polar aprotic solvent
Temperature Reflux or room temperature, depending on reactivity
Time 12-24 hours

This step installs the aminoalkyl side chain, forming the N-(3-aminopropyl) derivative.

Conversion to Hydrochloride Salt

Method:

  • The free base of the compound is reacted with 12N hydrochloric acid in an aqueous medium.
  • The reaction proceeds at room temperature, ensuring complete salt formation, which enhances stability and solubility.

Reaction Conditions:

Parameter Value
Reagent Hydrochloric acid (12N)
Solvent Water or ethanol/water mixture
Temperature Room temperature
Time 1-2 hours

Purification and Characterization

  • The final hydrochloride salt is purified via recrystallization from suitable solvents such as ethanol or acetonitrile.
  • Characterization involves NMR, HRMS, IR spectroscopy, and elemental analysis to confirm structure and purity.

Data Tables Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Time Notes
1 Phthalic anhydride, 3-aminopiperidine-2,6-dione Ethyl acetate 45–55°C 6 hours Acid catalysis with trifluoroacetic acid
2 Chloroacetyl chloride Acetonitrile 0–20°C 1–2 hours Base: diisopropylethylamine
3 3-Aminopropylamine DMF Reflux/RT 12–24 hours Nucleophilic substitution
4 HCl (12N) Water RT 1–2 hours Salt formation

Notes on Optimization and Scalability

  • The use of trifluoroacetic acid in step 1 enhances yield and regioselectivity.
  • Reaction temperatures are carefully controlled to prevent side reactions.
  • Purification via recrystallization ensures high purity suitable for pharmaceutical development.
  • The process allows for large-scale synthesis, with cost-effective reagents and conditions.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are critical for high yield?

Answer:
The synthesis involves multi-step organic reactions, typically starting with 2,6-dioxopiperidine and isoindoline derivatives. Key steps include:

  • Amidation : Reaction of chloroacetamide intermediates with amine-functionalized isoindole derivatives under controlled pH and temperature (e.g., reflux in methanol or DMF) .
  • Reduction : Use of reducing agents like sodium borohydride at low temperatures (-20°C) to stabilize reactive intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the hydrochloride salt .
    Critical conditions include anhydrous solvents, precise stoichiometry, and inert atmospheres to prevent side reactions.

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% required for biological assays) .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling identification of energetically favorable pathways. Reaction path search algorithms, combined with machine learning, narrow experimental conditions (e.g., solvent polarity, catalyst loading) to reduce trial-and-error approaches . Feedback loops integrating experimental data (e.g., failed reactions) refine computational models iteratively .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:

  • Orthogonal Assays : Validate activity using multiple methods (e.g., SPR for binding affinity, cell-based luciferase assays for functional activity) .
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., fluorinated or chlorinated analogs) to identify structure-activity relationships (SAR) .
  • Standardized Protocols : Adopt consensus guidelines (e.g., NIH/WHO protocols) for dose-response experiments .

Basic: What are the primary biological targets or pathways associated with this compound?

Answer:
The compound’s isoindole-dioxopiperidine scaffold suggests potential as a proteolysis-targeting chimera (PROTAC) or E3 ligase recruiter, targeting ubiquitin-proteasome pathways . Preliminary studies indicate interaction with:

  • Cereblon (CRBN) : A key protein in thalidomide analogs’ mechanism, validated via co-immunoprecipitation assays .
  • Inflammatory Cytokines : Inhibition of IL-6/MMP3 in vitro, measured via ELISA .

Advanced: How can researchers design stability studies to assess this compound’s degradation under physiological conditions?

Answer:

  • Forced Degradation : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via LC-MS/MS .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and use high-resolution MS to detect hydroxylated or hydrolyzed products .
  • Kinetic Analysis : Determine half-life (t½) in simulated gastric fluid (SGF) and plasma .

Advanced: What strategies are effective for improving this compound’s solubility and bioavailability?

Answer:

  • Salt Formation : Co-crystallization with counterions (e.g., succinate, citrate) to enhance aqueous solubility .
  • Lipid-Based Formulations : Nanoemulsions or liposomes for in vivo delivery, optimized via dynamic light scattering (DLS) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the aminopropyl moiety .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential irritant vapors .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .

Advanced: How can molecular docking studies predict this compound’s interaction with target proteins?

Answer:

  • Ligand Preparation : Generate 3D conformers using software (e.g., Open Babel) and optimize charges .
  • Protein Modeling : Retrieve CRBN or IL-6 structures from PDB (e.g., 7P7) and prepare binding sites (solvation, protonation states) .
  • Docking Simulations : Use AutoDock Vina to calculate binding energies (ΔG) and identify critical residues (e.g., hydrogen bonds with dioxopiperidine carbonyl groups) .

Advanced: What statistical methods are appropriate for designing experiments to study this compound’s structure-activity relationships?

Answer:

  • Factorial Design : Screen variables (e.g., substituent position, steric bulk) using a 2³ factorial matrix to identify significant factors .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .
  • Response Surface Methodology (RSM) : Optimize reaction yields or IC₅₀ values via central composite designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.